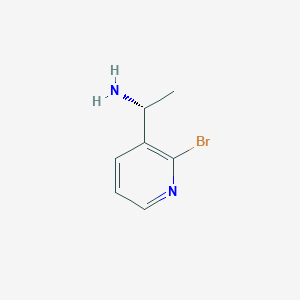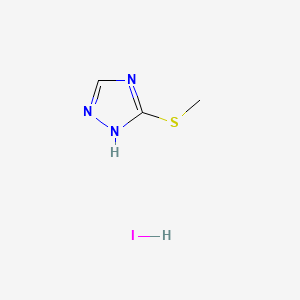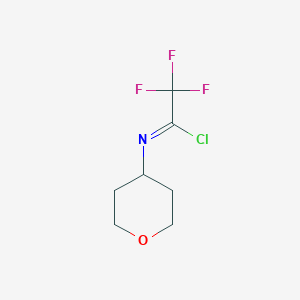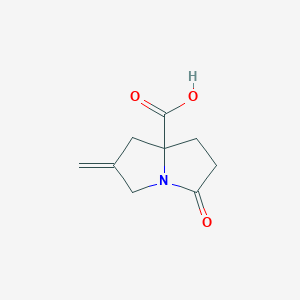
(R)-1-(2-Bromopyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Bromopyridin-3-yl)ethan-1-amine is a chiral amine compound that features a bromopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amine introduction step. This can be done using a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine may involve:
Large-Scale Bromination: Utilizing continuous flow reactors for efficient bromination of pyridine.
Chiral Resolution: Employing chiral chromatography or crystallization techniques to separate the desired enantiomer from the racemic mixture.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Bromopyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form imines or nitriles.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
®-1-(2-Bromopyridin-3-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, ®-1-(2-Bromopyridin-3-yl)ethan-1-amine is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Industry
In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the amine group can form hydrogen bonds, facilitating binding to the target site. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Bromopyridin-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-Bromopyridine: Lacks the chiral amine group, making it less specific in biological interactions.
1-(2-Chloropyridin-3-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
Uniqueness
®-1-(2-Bromopyridin-3-yl)ethan-1-amine is unique due to its chiral nature and the presence of both a bromopyridine moiety and an amine group. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propiedades
Fórmula molecular |
C7H9BrN2 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
Clave InChI |
HSQGKURNDNZGRM-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(N=CC=C1)Br)N |
SMILES canónico |
CC(C1=C(N=CC=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)

![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)




![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
![1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13555003.png)


![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)

